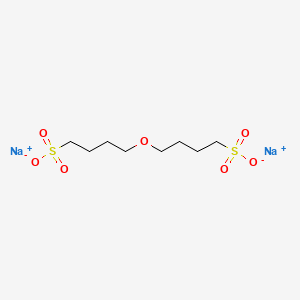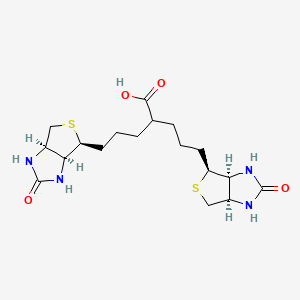
Ivacaftor carboxylate
Vue d'ensemble
Description
Ivacaftor carboxylate, also known as M6, is a metabolite of ivacaftor, a cystic fibrosis transmembrane conductance regulator potentiator. Ivacaftor is primarily used in the treatment of cystic fibrosis, a genetic disorder that affects the respiratory and digestive systems. This compound is formed through the metabolic conversion of ivacaftor in the liver, and it plays a role in the drug’s pharmacokinetics and pharmacodynamics .
Mécanisme D'action
Target of Action
Ivacaftor carboxylate, also known as Ivacaftor (m6), primarily targets the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . CFTR is an ion channel involved in the transport of chloride and sodium ions across cell membranes and is active in epithelial cells of organs such as the lungs, pancreas, liver, digestive system, and reproductive tract .
Mode of Action
Ivacaftor (m6) is a CFTR potentiator . It improves the transport of chloride through the ion channel by binding to the channels directly to induce a non-conventional mode of gating, which in turn increases the probability that the channel is open .
Biochemical Pathways
The CFTR protein maintains ion and water balance intra- and extra-cellularly . The channel opens and closes through ATP binding, hydrolysis, and phosphorylation, which changes the protein conformation to allow chloride ions to flow through the ion gradient between the intracellular and extracellular regions . Defective CFTR function prevents the flow of chloride ions across epithelial cells, leading to the mucus buildup, infection, inflammation, and progressively decreasing lung function that is characteristic of cystic fibrosis .
Pharmacokinetics
Ivacaftor is administered orally and absorbs readily from the gut . It has low solubility in water (< 0.05 ug/mL) . Taking a 150 mg dose of ivacaftor with a high-fat meal improves absorption, increases AUC by 2.5 times, and delays Tmax from 3 to 5 hours . Dose/time pharmacokinetics follows a linear profile to a dose of 250 mg, though Cmax plateaus for doses 375 mg and higher . After oral administration, ivacaftor is mainly eliminated in the feces after metabolic conversion, and this elimination represents 87.8% of the dose .
Result of Action
Ivacaftor was the first medication approved for the management of the underlying causes of CF (abnormalities in CFTR protein function) rather than control of symptoms . It treats the underlying cause of cystic fibrosis in people with certain mutations in the CFTR gene (primarily the G551D mutation), who account for 4–5% cases of cystic fibrosis .
Action Environment
The efficacy of Ivacaftor can be influenced by various factors. For instance, patient weight and hepatic function (aspartate aminotransferase) have been identified as factors affecting the Cmax of lumacaftor and ivacaftor metabolite M1 . Furthermore, the patient site had an effect on Cmax values of ivacaftor metabolites ivacaftor-M1, ivacaftor-M6, and lumacaftor .
Analyse Biochimique
Biochemical Properties
Ivacaftor carboxylate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily interacts with the CFTR protein, modulating its activity to enhance chloride ion transport. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, which are involved in its metabolism . These interactions are crucial for the drug’s efficacy and safety profile.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances the function of the CFTR protein, leading to improved chloride ion transport and hydration of the airway surface liquid in epithelial cells. This effect is particularly beneficial in cystic fibrosis patients, where defective CFTR function leads to thick mucus buildup. This compound also impacts gene expression by modulating the activity of transcription factors involved in CFTR gene regulation .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the CFTR protein and enhancing its gating activity. This binding increases the probability of the CFTR channel being open, thereby facilitating chloride ion transport. This compound also interacts with other biomolecules, such as cytochrome P450 enzymes, which play a role in its metabolism and clearance from the body. These interactions are essential for the drug’s pharmacokinetics and pharmacodynamics .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable under physiological conditions, but its activity can decrease due to metabolic degradation. Long-term studies have shown that this compound maintains its efficacy in enhancing CFTR function over extended periods, although some decline in activity may occur due to protein degradation and other cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively enhances CFTR function without significant adverse effects. At higher doses, this compound can cause toxicity, including hepatotoxicity and gastrointestinal disturbances. These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing adverse effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ivacaftor carboxylate involves the metabolic oxidation of ivacaftor. Ivacaftor is metabolized in the liver by cytochromes P450 3A4 and 3A5, resulting in the formation of hydroxymethyl ivacaftor (M1) and subsequently this compound (M6) .
Industrial Production Methods: Industrial production of ivacaftor involves multiple steps, starting from indole acetic acid ester. The process includes oxidative cleavage, cyclization, and other reactions under controlled conditions. The production of this compound as a metabolite is not typically a direct industrial process but rather a result of ivacaftor’s metabolism in the body .
Analyse Des Réactions Chimiques
Types of Reactions: Ivacaftor carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion from hydroxymethyl ivacaftor to this compound.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Possible substitution reactions involving functional groups.
Common Reagents and Conditions:
Oxidation: Cytochromes P450 3A4 and 3A5 enzymes in the liver.
Reduction: Reducing agents such as sodium borohydride under controlled conditions.
Substitution: Reagents like halogens or nucleophiles in organic solvents.
Major Products Formed:
Oxidation: this compound (M6) from hydroxymethyl ivacaftor (M1).
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives of this compound
Applications De Recherche Scientifique
Ivacaftor carboxylate has several scientific research applications, including:
Chemistry: Studying the metabolic pathways and reactions of ivacaftor.
Biology: Investigating the role of metabolites in drug action and metabolism.
Medicine: Understanding the pharmacokinetics and pharmacodynamics of ivacaftor in cystic fibrosis treatment.
Industry: Developing improved synthetic routes and production methods for ivacaftor and its metabolites
Comparaison Avec Des Composés Similaires
Lumacaftor: Another cystic fibrosis transmembrane conductance regulator modulator used in combination with ivacaftor.
Tezacaftor: A similar compound used in combination therapies for cystic fibrosis.
Elexacaftor: A newer modulator used in combination with ivacaftor and tezacaftor.
Comparison: Ivacaftor carboxylate is unique in its specific metabolic pathway and its role as a metabolite of ivacaftor. While lumacaftor, tezacaftor, and elexacaftor are also used in cystic fibrosis treatment, they have different mechanisms of action and are often used in combination with ivacaftor to enhance therapeutic effects .
Propriétés
IUPAC Name |
2-[5-tert-butyl-2-hydroxy-4-[(4-oxo-1H-quinoline-3-carbonyl)amino]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5/c1-23(2,3)15-10-16(24(4,5)22(30)31)19(27)11-18(15)26-21(29)14-12-25-17-9-7-6-8-13(17)20(14)28/h6-12,27H,1-5H3,(H,25,28)(H,26,29)(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPYTFLCNPMVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677348 | |
| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246213-24-0 | |
| Record name | Ivacaftor carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{5-tert-Butyl-2-hydroxy-4-[(4-oxo-1,4-dihydroquinoline-3-carbonyl)amino]phenyl}-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IVACAFTOR CARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38WUF8D79H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)
![Benzo[a]pyrene-3,6-dione](/img/structure/B602333.png)



